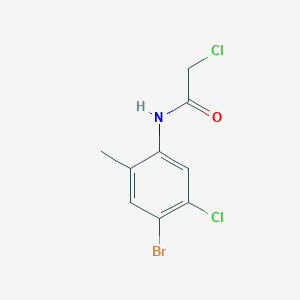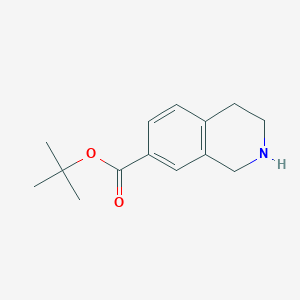
1-(3-Chloro-4-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Chloro-4-methylphenyl)propan-1-one can be synthesized through the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反应分析
Types of Reactions
1-(3-Chloro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 1-(3-Chloro-4-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-4-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of structural modifications on biological activity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-4-methylphenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ketone group can form hydrogen bonds or undergo nucleophilic addition reactions, while the chlorine and methyl substituents can influence the compound’s overall reactivity and binding affinity.
相似化合物的比较
1-(3-Chloro-4-methylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)propan-1-one: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(3-Methylphenyl)propan-1-one: Lacks the chlorine atom, which can influence its chemical properties and interactions.
1-(4-Methylphenyl)propan-1-one: The position of the methyl group can alter the compound’s steric and electronic effects.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQVUSIRZDRRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-5-nitro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2946450.png)
![[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate](/img/structure/B2946451.png)

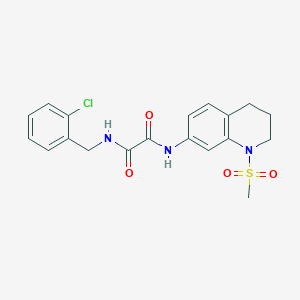
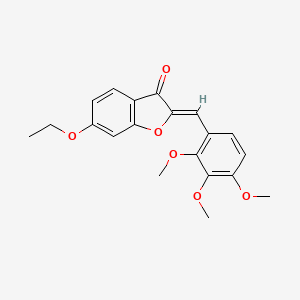
![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)
![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)
![2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2946460.png)
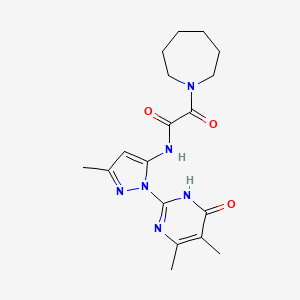
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2946462.png)
![N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2946465.png)
